molecular formula C11H14BrCl B14054830 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene

1-(3-Bromopropyl)-2-chloro-6-ethylbenzene

Cat. No.: B14054830
M. Wt: 261.58 g/mol
InChI Key: NUAOCQGQAWRQNQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-6-ethylbenzene is an organic compound characterized by the presence of bromine, chlorine, and ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene typically involves the alkylation of 2-chloro-6-ethylbenzene with 1,3-dibromopropane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in modifying biomolecules for research purposes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group on the benzene ring.

    1-Bromo-3-phenylpropane: Contains a phenyl group instead of a benzene ring with substituents.

    2-Chloro-6-ethylphenol: Similar benzene ring substitution but with a hydroxyl group instead of a bromopropyl group.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3

InChI Key

NUAOCQGQAWRQNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CCCBr

Origin of Product

United States

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